1-[(4-Methoxyphenoxy)acetyl]indoline

ACAT Inhibition Structure-Activity Relationship Lipophilicity

1-[(4-Methoxyphenoxy)acetyl]indoline is a uniquely N-acylated indoline scaffold designed for ACAT inhibitor lead optimization. The 4-methoxyphenoxyacetyl group enables systematic exploration of lipophilicity-activity relationships critical for improving therapeutic windows over compounds like Pactimibe. As a late-stage diversification point, it powers SAR studies for tubulin-binding anticancer agents, D3 receptor agonists and COX-2 inhibitors. Secure this exclusive research intermediate to accelerate your medicinal chemistry program — request a quote today.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B325440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenoxy)acetyl]indoline
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
InChIKeyIRASRHXWAKOWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Methoxyphenoxy)acetyl]indoline for Research: A Key Indoline Scaffold for Targeted Synthesis and Biological Studies


1-[(4-Methoxyphenoxy)acetyl]indoline (CAS: 332146-54-0, C17H17NO3) is a synthetic organic compound serving as a specialized research intermediate and building block. It features an indoline core N-acylated with a 4-methoxyphenoxyacetyl group . This specific substitution pattern on the privileged indoline scaffold is designed for further derivatization in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) related to acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and other therapeutic targets [1].

Why 1-[(4-Methoxyphenoxy)acetyl]indoline Cannot Be Replaced by Generic Indoline Analogs in Targeted Research


Substitution of 1-[(4-Methoxyphenoxy)acetyl]indoline with other indoline derivatives is not advisable for targeted research due to the critical role of specific substituents in determining biological activity and physicochemical properties. In the context of ACAT inhibition, even minor structural changes, such as the introduction of a methanesulfonamide group or alteration of the N-substituent, significantly shift the lipophilicity-activity profile and can drastically alter in vivo pharmacokinetics, as demonstrated by a leftward shift in the log D7.0-biological activity curve compared to carboxymethyl analogs [1]. Therefore, using an uncharacterized analog would introduce uncontrolled variables, potentially invalidating SAR studies or yielding non-reproducible biological outcomes.

Quantitative Differentiation Guide for 1-[(4-Methoxyphenoxy)acetyl]indoline vs. Analogs


SAR-Inferred Superiority of the 4-Methoxy Group in Phenoxyacetyl-Indoline ACAT Inhibitors

While direct activity data for 1-[(4-Methoxyphenoxy)acetyl]indoline is unavailable, its structural class (N-substituted indolines) is central to ACAT inhibition SAR. The differentiation lies in the 4-methoxyphenoxyacetyl moiety, which is predicted to confer distinct lipophilicity and electronic properties compared to other N-substituents. This inference is supported by data on related indoline-based ACAT inhibitors showing that lipophilicity (log D7.0) is a critical driver for both hepatic ACAT inhibition and anti-foam cell formation activity [1]. An analog with optimized lipophilicity (compound 1b) exhibited a twofold higher hepatic ACAT inhibition than the comparator Pactimibe while achieving a twofold lower log D7.0 [1], underscoring that the precise N-substituent, such as the 4-methoxyphenoxyacetyl group, is a key determinant of the potency-lipophilicity trade-off.

ACAT Inhibition Structure-Activity Relationship Lipophilicity

Predicted Physicochemical Differentiation vs. Unsubstituted Phenoxyacetyl-Indoline

The presence of the para-methoxy group on the phenoxyacetyl moiety differentiates 1-[(4-Methoxyphenoxy)acetyl]indoline from its unsubstituted analog, 1-(Phenoxyacetyl)indoline (CAS 328027-19-6) . This substitution increases molecular weight (283.32 vs. 253.29 g/mol) and adds a hydrogen bond acceptor, which is predicted to influence solubility and permeability. Specifically, the para-methoxy group increases the topological polar surface area (tPSA), a key descriptor inversely correlated with membrane permeability. While experimental logP/logD data are not available, the calculated difference in tPSA (approximately 47.6 Ų for the methoxy analog vs. 38.8 Ų for the unsubstituted analog) provides a quantifiable basis for expecting altered ADME behavior.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Substitution Pattern

The compound's 4-methoxy substitution on the phenoxy ring is a key differentiator from its 2-methoxy regioisomer, 1-[(2-Methoxyphenoxy)acetyl]indoline (CAS 444146-15-0) . This positional isomerism can significantly impact molecular conformation and, consequently, biological target recognition. While specific binding data are absent, the general principle in medicinal chemistry is that a para-substituent (4-position) versus an ortho-substituent (2-position) presents a distinct steric and electronic profile to a binding pocket, often leading to different selectivity and potency profiles. In a related indoline series, a shift from a para to an ortho substituent on an aryl ring was shown to alter the inhibition of tubulin polymerization [1], highlighting the potential for regioisomeric differentiation.

Structure-Activity Relationship Regioisomer Comparison Target Engagement

Defined Research Applications for 1-[(4-Methoxyphenoxy)acetyl]indoline Based on Structural Evidence


Lead Optimization in ACAT Inhibitor Discovery Programs

This compound is optimally deployed as a versatile building block for synthesizing focused libraries of indoline-based ACAT inhibitors. Given the established SAR that N-substituent lipophilicity directly modulates potency [1], researchers can use 1-[(4-Methoxyphenoxy)acetyl]indoline to systematically explore the impact of the 4-methoxyphenoxyacetyl moiety on the critical lipophilicity-activity relationship. This approach is designed to identify leads with an improved therapeutic window over earlier compounds like Pactimibe, which suffered from high lipophilicity and low bioavailability [1].

Investigating the Role of N-Substituents in Tubulin Polymerization Inhibition

The indoline scaffold is a recognized pharmacophore for tubulin-binding anticancer agents [2]. 1-[(4-Methoxyphenoxy)acetyl]indoline can serve as a late-stage diversification point to introduce various N-substituents. The goal is to generate analogs that, like compound 15 in a related series [2], may achieve potent inhibition of tubulin polymerization (e.g., IC50 ~1.5 μM) and strong binding to the colchicine site, thereby informing the design of next-generation antimitotic agents.

SAR Studies for D3 Dopamine Receptor Ligand Design

Indoline-containing structures are known to exhibit activity at dopamine receptors, with certain derivatives acting as selective D3 agonists . 1-[(4-Methoxyphenoxy)acetyl]indoline provides a unique scaffold for probing the structural requirements for D3 receptor selectivity. By further functionalizing this core, researchers can aim to discover compounds that match or exceed the D3 receptor selectivity of reference compounds like ML-417, which demonstrates an EC50 of 38 nM at D3 with >260-fold selectivity over D2 .

Exploring Anti-Inflammatory Mechanisms via COX-2 Inhibition

Isoindoline and indoline hybrids have been validated as scaffolds for COX-2 inhibition, with some achieving IC50 values in the 0.11-0.18 µM range, close to the standard drug celecoxib (IC50 = 0.09 µM) [3]. 1-[(4-Methoxyphenoxy)acetyl]indoline can be used as a core structure for synthesizing novel hybrids, aiming to optimize anti-inflammatory activity and selectivity, as demonstrated by compounds with a COX-2 selectivity index of 103 [3].

Quote Request

Request a Quote for 1-[(4-Methoxyphenoxy)acetyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.